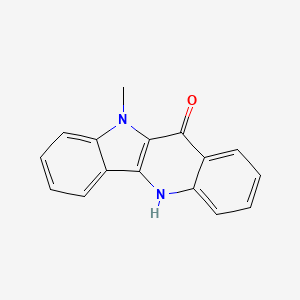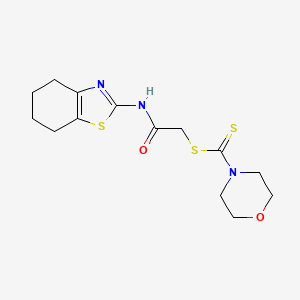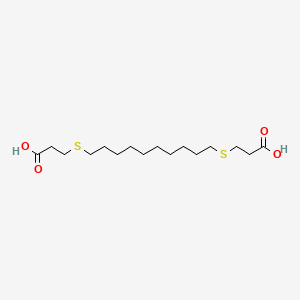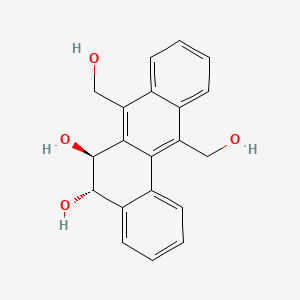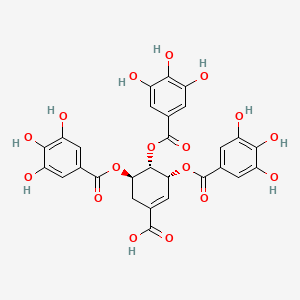
(4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexene ring substituted with multiple trihydroxyphenylcarbonyloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene core, followed by the introduction of trihydroxyphenylcarbonyloxy groups through esterification reactions. Common reagents used in these steps include carboxylic acids, alcohols, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
(4S,3R,5R)-3,4,5-Tris(3,4,5-dihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid: Similar structure but with dihydroxyphenyl groups.
(4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxybenzoyloxy)cyclohex-1-enecarboxylic acid: Similar structure with benzoyloxy groups instead of phenylcarbonyloxy groups.
Uniqueness: The presence of trihydroxyphenylcarbonyloxy groups in (4S,3R,5R)-3,4,5-Tris(3,4,5-trihydroxyphenylcarbonyloxy)cyclohex-1-enecarboxylic acid provides it with unique chemical properties, such as enhanced antioxidant activity and potential for diverse chemical modifications.
Propiedades
Número CAS |
129159-07-5 |
|---|---|
Fórmula molecular |
C28H22O17 |
Peso molecular |
630.5 g/mol |
Nombre IUPAC |
(3R,4S,5R)-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C28H22O17/c29-13-1-10(2-14(30)21(13)35)26(40)43-19-7-9(25(38)39)8-20(44-27(41)11-3-15(31)22(36)16(32)4-11)24(19)45-28(42)12-5-17(33)23(37)18(34)6-12/h1-7,19-20,24,29-37H,8H2,(H,38,39)/t19-,20-,24-/m1/s1 |
Clave InChI |
KRGJABLVIDOYEE-YOSAUDMPSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
SMILES canónico |
C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


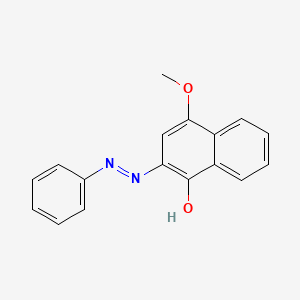
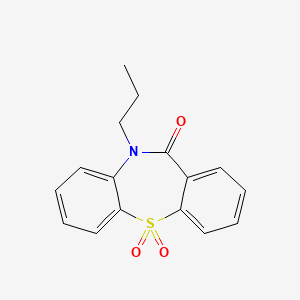

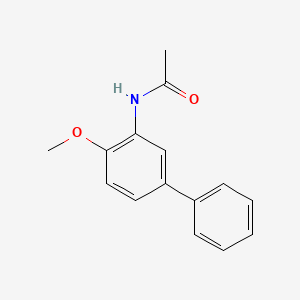
![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)
![5,10-Dihydroindolo[3,2-b]quinolin-11-one](/img/structure/B15196675.png)
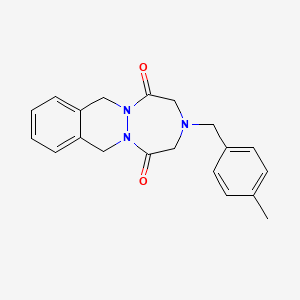
![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
